molecular formula C22H26FN5O4 B2780982 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021215-82-6

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B2780982
CAS No.: 1021215-82-6
M. Wt: 443.479
InChI Key: IUEWEFVMSODDJK-UHFFFAOYSA-N
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Description

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26FN5O4 and its molecular weight is 443.479. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds related to the one have shown significant advancements in fluorescent ligands for human 5-HT1A receptors, highlighting their potential in visualizing receptor distributions via fluorescence microscopy. These compounds exhibit high receptor affinity and distinctive fluorescence properties, which are critical for various scientific applications including receptor mapping and studies on receptor-ligand interactions (Lacivita et al., 2009).

Biological Activity and Potential Applications

  • Novel compounds synthesized from similar frameworks have demonstrated high inhibitory activity on cyclooxygenase-2 (COX-2), along with notable analgesic and anti-inflammatory activities. These findings suggest potential therapeutic applications in managing pain and inflammation, underscoring the importance of such compounds in medicinal chemistry (Abu‐Hashem et al., 2020).

Molecular Interactions and Antagonist Activity

  • Research on derivatives with similar structural motifs has revealed potent 5-HT2 antagonist activity, indicating potential applications in neuropsychiatric disorder management. This underscores the significance of structural modifications in enhancing biological activity and selectivity for specific receptor subtypes (Watanabe et al., 1992).

Advanced Synthesis Techniques

  • Innovative synthesis techniques have been developed for compounds with similar structural elements, showcasing efficient methods to create complex molecules that could serve as key intermediates in the development of new pharmacologically active agents. These methods not only enhance the synthetic accessibility of such compounds but also open new avenues for the exploration of their therapeutic potential (Li et al., 2012).

Properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-7-(2-methoxyethyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O4/c1-24-19-15(20(29)25(2)22(24)31)14-18(28(19)12-13-32-3)21(30)27-10-8-26(9-11-27)17-7-5-4-6-16(17)23/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEWEFVMSODDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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